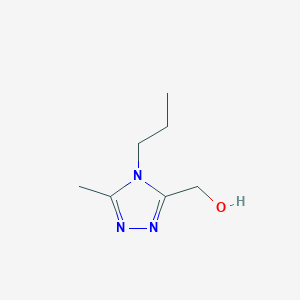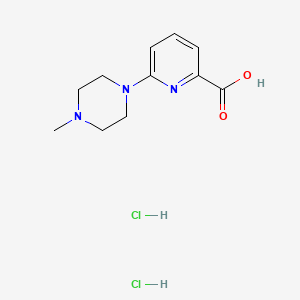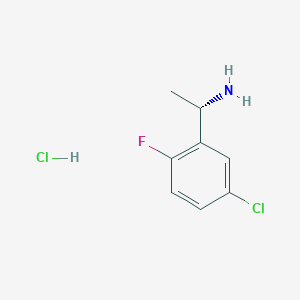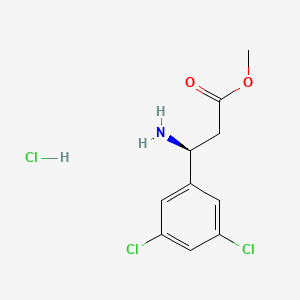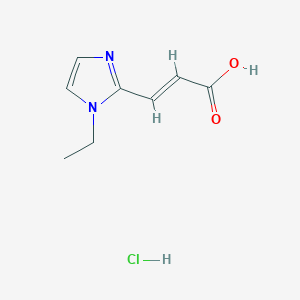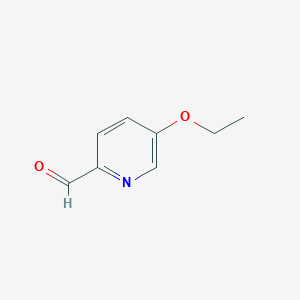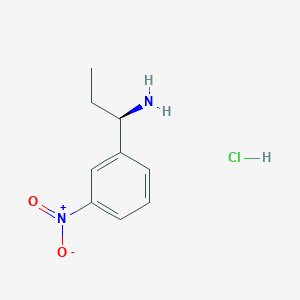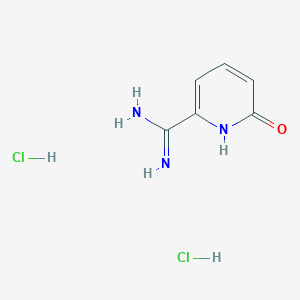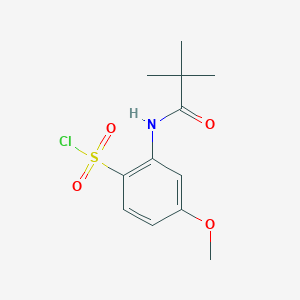![molecular formula C7H12Cl2N2O B1431867 O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride CAS No. 1803590-34-2](/img/structure/B1431867.png)
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride
Übersicht
Beschreibung
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride, also known as MPMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPMH is a stable and water-soluble compound that is widely used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride has a wide range of scientific research applications, including its use as a reducing agent, as a ligand in coordination chemistry, and as a radical scavenger in biochemical assays. O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride has been used in the synthesis of various organic compounds, including heterocyclic compounds and chiral auxiliaries. Additionally, O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride has been used in the development of new drugs and pharmaceuticals due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride is not fully understood, but it is believed to act as a radical scavenger and antioxidant. O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride has been shown to inhibit lipid peroxidation and protect against oxidative stress-induced cell damage. Additionally, O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride has been shown to have anti-inflammatory properties and may be beneficial in the treatment of various inflammatory diseases.
Biochemische Und Physiologische Effekte
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride can inhibit the growth of cancer cells and induce apoptosis. Additionally, O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride has been shown to have neuroprotective properties and may be beneficial in the treatment of neurodegenerative diseases. O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride has also been shown to have cardioprotective properties and may be beneficial in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride is its stability and solubility in water, which makes it easy to use in laboratory experiments. Additionally, O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride is a relatively inexpensive compound, which makes it accessible to researchers. However, one of the limitations of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride. One area of interest is the development of new drugs and pharmaceuticals based on the therapeutic properties of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride. Additionally, further research is needed to fully understand the mechanism of action of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride and its potential applications in various fields. Finally, there is a need for more studies on the toxicity of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride and its potential side effects in humans.
Eigenschaften
IUPAC Name |
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-6-3-2-4-7(9-6)5-10-8;;/h2-4H,5,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVGLKPNEYTRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CON.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/structure/B1431787.png)

![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B1431789.png)
![2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid](/img/structure/B1431790.png)
![Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate](/img/structure/B1431791.png)
